molecular formula C9H6F4O2 B1302114 3-Fluoro-4-(trifluoromethyl)phenylacetic acid CAS No. 238754-67-1

3-Fluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No. B1302114
CAS RN: 238754-67-1
M. Wt: 222.14 g/mol
InChI Key: ZFOWDXKJQNNLMW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)phenylacetic acid, also known as 3-F-TFPAA, is a fluorinated carboxylic acid that has become increasingly popular in scientific research due to its unique properties. It is a colorless, odorless, and non-toxic compound that is soluble in most organic solvents. 3-F-TFPAA has a wide variety of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. Its unique properties make it an ideal reagent for various laboratory experiments.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Fluoro- and Oxy-trifluoromethylation of Arylacetylenes : A method for the fluoro-trifluoromethylation of arylacetylenes has been developed, resulting in (Z)-α-fluoro-β-CF3 styrenes. This technique demonstrates the potential of Cu(III)-CF3 complexes in organic synthesis (Zhang, Wan, & Bie, 2017).

  • Benzylic Fluorination : A strategy for the fluorination of phenylacetic acid derivatives was developed, highlighting the influence of solvents on reaction outcomes. This research provides insights into selective α-fluoro-α-arylcarboxylic acids formation (Madani et al., 2022).

  • Trifluoromethylation of Ketones and Sulfonyl Fluorides : A study reported the trifluoromethylation of ketones and arylsulfonyl fluorides, expanding the synthetic applications of trifluoromethylation (Okusu et al., 2015).

Analytical Chemistry Applications

  • Chiral Derivatizing Agent : 2-fluoro-2-phenylacetic acid has been used as a chiral derivatizing agent, allowing for the distinction of enantiomers of alcohols via fluorine NMR spectroscopy (Barrelle & Hamman, 1991).

  • Configurational Determination Using 19F NMR : Detailed studies were conducted to correlate the configuration of esters with proton and fluorine chemical shifts, aiding in the understanding of molecular structures (Hamman, Béguin, & Arnaud, 1991).

Physical Chemistry Studies

  • Reactivity and Acidity Study : A comparative study on the reactivity and acidity of halogen-substituted phenylacetic acids was conducted, providing insights into their structural and electronic properties (Srivastava et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as 4-(trifluoromethyl)phenylacetic acid have been used to synthesize pparγ/δ dual agonists , suggesting potential targets could be peroxisome proliferator-activated receptors (PPARs).

Mode of Action

It’s known that similar compounds can undergo diolefination mediated by mono-n-protected amino acid ligands . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ activity.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects are critical for understanding the compound’s potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Understanding these temporal effects is crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Additionally, high doses of this compound may cause toxic or adverse effects, such as oxidative stress and inflammation. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism and oxidative stress. The compound can interact with enzymes such as oxidoreductases and transferases, leading to changes in metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity .

properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOWDXKJQNNLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372163
Record name 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

238754-67-1
Record name 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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